molecular formula C21H21NO4 B11625236 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11625236
M. Wt: 351.4 g/mol
InChI Key: IHKWWDDWSUKNNH-UHFFFAOYSA-N
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Description

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of a dioxo-dihydro-isoindole core, which is substituted with a 3,4-dimethylphenyl group and a 2-methylpropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions to form an intermediate, which is then further reacted with phthalic anhydride to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, altering the compound’s properties.

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its dioxo-dihydro-isoindole core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-methylpropyl 2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H21NO4/c1-12(2)11-26-21(25)15-6-8-17-18(10-15)20(24)22(19(17)23)16-7-5-13(3)14(4)9-16/h5-10,12H,11H2,1-4H3

InChI Key

IHKWWDDWSUKNNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(C)C)C

Origin of Product

United States

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